![molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0](/img/structure/B12611035.png)
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes two pyrene moieties attached to a quinoxaline core via phenyl linkers. This compound is of significant interest in the field of organic electronics and photonics due to its remarkable photophysical properties, including strong fluorescence and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline typically involves a multi-step process. One common method starts with the preparation of 4-(pyren-1-yl)benzaldehyde, which is then subjected to a condensation reaction with 2,3-diaminobenzene under acidic conditions to form the quinoxaline core . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different photophysical and chemical properties .
Scientific Research Applications
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can lead to changes in the electronic properties of the compound, making it useful for applications in sensing and imaging . The compound’s fluorescence is a result of its conjugated π-electron system, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline: Similar structure but with thiophene linkers instead of phenyl linkers.
2,3-Bis[4-(9H-carbazol-9-yl)phenyl]quinoxaline: Contains carbazole moieties instead of pyrene.
Uniqueness
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is unique due to its combination of pyrene moieties and quinoxaline core, which imparts strong fluorescence and high thermal stability. This makes it particularly suitable for applications in organic electronics and photonics, where these properties are highly desirable .
Properties
CAS No. |
877176-62-0 |
|---|---|
Molecular Formula |
C52H30N2 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
2,3-bis(4-pyren-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H |
InChI Key |
NXDVXCHGWSIUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


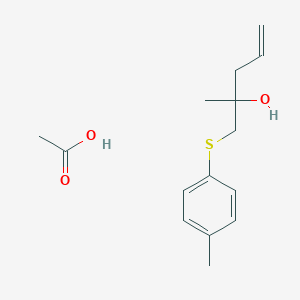

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
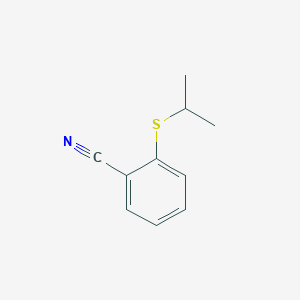
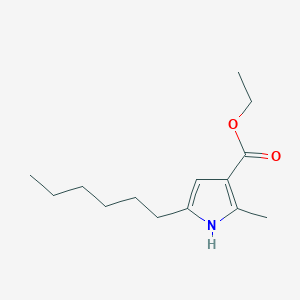

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
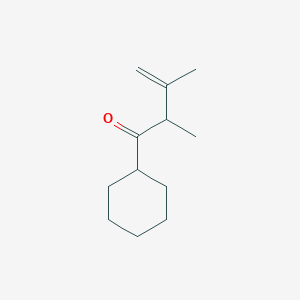

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
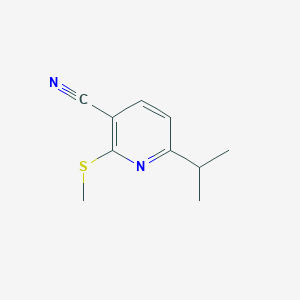
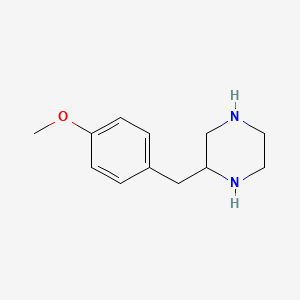
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
